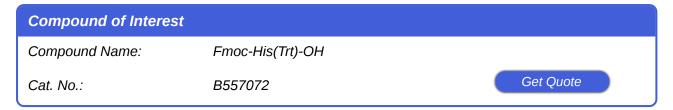


Fmoc-His(Trt)-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-trityl-L-histidine, commonly abbreviated as **Fmoc-His(Trt)-OH**, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring two distinct protecting groups, allows for the precise incorporation of histidine residues into peptide chains while preventing unwanted side reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **Fmoc-His(Trt)-OH**.

Core Chemical and Physical Properties

Fmoc-His(Trt)-OH is a white to off-white solid powder.[1] The fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group provides base-labile protection, while the bulky trityl (Trt) group safeguards the imidazole side chain of histidine from undesired reactions during peptide synthesis.[2][3] The Trt group is readily removed under acidic conditions at the final cleavage step.[1]

A summary of its key chemical and physical properties is presented in the table below for easy reference.

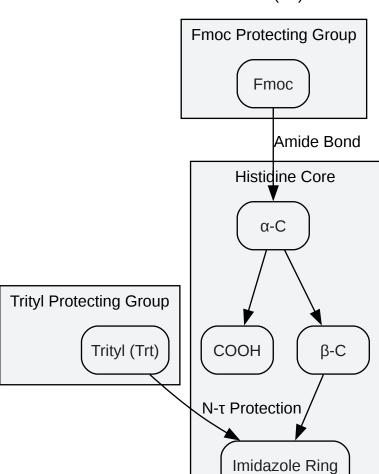


Property	Value	References
Molecular Formula	C40H33N3O4	[1][4]
Molecular Weight	619.71 g/mol	[1][2]
Appearance	White to off-white solid powder	[1][2]
Melting Point	150-155 °C	[1][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.	[1]
Optical Activity	$[\alpha]^{20}/D$ +87±5°, c=1 in chloroform	[6]
CAS Number	109425-51-6	[1][2]

Chemical Structure

The structure of **Fmoc-His(Trt)-OH** is characterized by the histidine amino acid core with the α -amino group protected by an Fmoc moiety and the imidazole ring's tau (τ) nitrogen protected by a trityl group.





Chemical Structure of Fmoc-His(Trt)-OH

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Caption: Structure of Fmoc-His(Trt)-OH.

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Trt)-OH is a cornerstone for the synthesis of histidine-containing peptides via the Fmoc/tBu strategy.[3] The following sections detail the key experimental steps for its application.



Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step to allow for the coupling of the next amino acid.

Methodology:

- Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Deprotection Solution: Prepare a 20% solution of piperidine in DMF.
- Treatment: Treat the swelled resin with the 20% piperidine in DMF solution.
- Incubation: Gently agitate the mixture at room temperature for 5-20 minutes. The completion
 of the reaction can be monitored by UV spectroscopy by detecting the release of the
 dibenzofulvene-piperidine adduct.
- Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the byproducts.

Coupling Reaction

The coupling of **Fmoc-His(Trt)-OH** to the deprotected N-terminus of the peptide-resin requires activation of its carboxyl group. Histidine is prone to racemization during activation, a side reaction that can be minimized by the choice of coupling reagents and conditions.[7][8]

Methodology:

- Activation:
 - Dissolve Fmoc-His(Trt)-OH (e.g., 3-5 equivalents relative to the resin loading) in DMF.
 - Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 3-5 equivalents).[5]
 - Add a base, typically N,N-diisopropylethylamine (DIPEA) (e.g., 6-10 equivalents).



- To suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) or 6-Cl-HOBt can be included.[8] The use of DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as a coupling reagent is also reported to be effective in minimizing racemization for Fmoc-His(Trt)-OH.[9]
- Allow the activation to proceed for a few minutes.
- Coupling:
 - Add the activated **Fmoc-His(Trt)-OH** solution to the deprotected peptide-resin.
 - Agitate the mixture at room temperature for 1-2 hours.
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: After the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the Trityl group from histidine, are removed.

Methodology:

- Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
- Cleavage Cocktail: Prepare a cleavage cocktail. A common cocktail for peptides containing
 Trt-protected residues is Reagent B, which consists of trifluoroacetic acid (TFA), water,
 phenol, and triisopropylsilane (TIS).[10] The composition is typically 88% TFA, 5% phenol,
 5% water, and 2% TIS. TIS acts as a scavenger to trap the released trityl cations, preventing
 side reactions.[4]
- Cleavage Reaction:
 - Treat the dried peptide-resin with the cleavage cocktail.

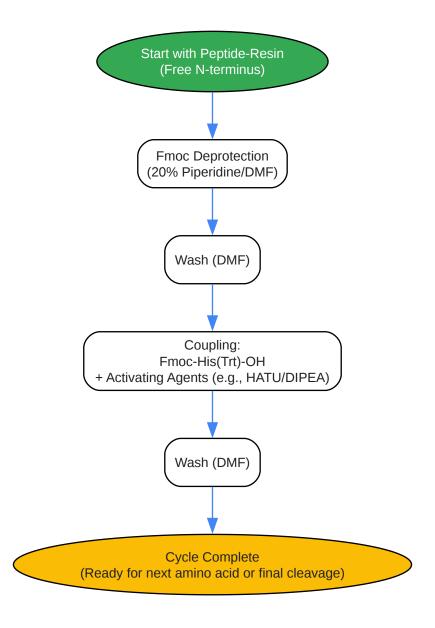


- Incubate the mixture at room temperature with occasional agitation for 2-4 hours. The appearance of a yellow color indicates the release of the trityl cation.[11]
- · Peptide Precipitation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
- Isolation and Purification:
 - Centrifuge the mixture to pellet the precipitated peptide.
 - Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved byproducts.
 - Dry the crude peptide and purify it using techniques such as reverse-phase highperformance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for incorporating a single **Fmoc-His(Trt)-OH** residue in an SPPS cycle.





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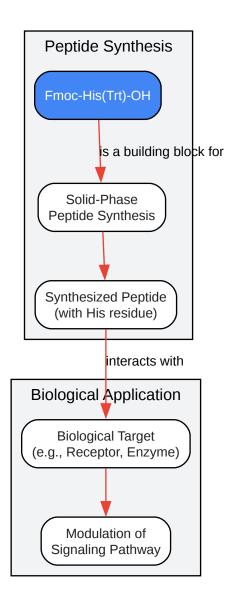
Caption: SPPS Cycle for Fmoc-His(Trt)-OH.

Signaling Pathways

Fmoc-His(Trt)-OH is a synthetic amino acid derivative and is not directly involved in biological signaling pathways. Its utility lies in the synthesis of peptides that may act as agonists, antagonists, or modulators of various signaling pathways. The histidine residue, once deprotected, can play a crucial role in the biological activity of the final peptide due to its unique acid-base properties and its ability to coordinate with metal ions. The logical relationship in its



application is therefore within the synthetic workflow to produce these biologically active peptides.



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Caption: Role of Fmoc-His(Trt)-OH in Peptide-Mediated Signaling.

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